Cas no 1805056-08-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride)

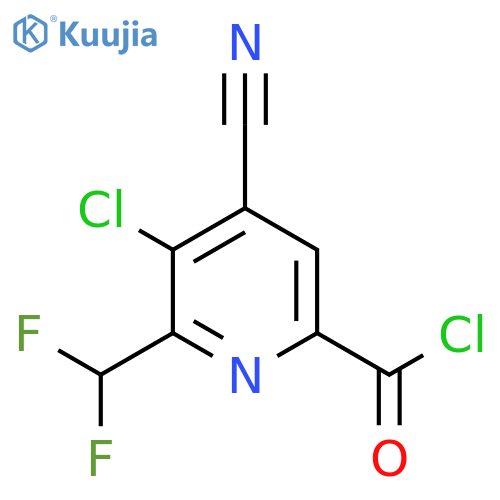

1805056-08-9 structure

商品名:3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride

CAS番号:1805056-08-9

MF:C8H2Cl2F2N2O

メガワット:251.01708650589

CID:4808939

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride

-

- インチ: 1S/C8H2Cl2F2N2O/c9-5-3(2-13)1-4(7(10)15)14-6(5)8(11)12/h1,8H

- InChIKey: OBMNLNUUUYGKSM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=C(C(=O)Cl)N=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 304

- トポロジー分子極性表面積: 53.8

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054474-1g |

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride |

1805056-08-9 | 97% | 1g |

$1,519.80 | 2022-04-01 |

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1805056-08-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量